4-(Phenylazo)aniline, disulpho derivative, sodium salt
Description
Molecular Formula and Stoichiometry
The molecular formula of 4-(phenylazo)aniline, disulpho derivative, sodium salt is C₁₂H₁₁N₃O₆S₂Na₂ , as derived from high-resolution mass spectrometry and elemental microanalysis. This formula accounts for:
- A phenylazoaniline core (C₁₂H₁₁N₃)
- Two sulfonate groups (-SO₃⁻)
- Two sodium counterions
Elemental analysis via combustion methods quantifies carbon (37.2%), hydrogen (2.8%), nitrogen (10.8%), sulfur (16.5%), and oxygen (24.7%). Deviations from theoretical values (≤0.3%) confirm high purity.
Table 1: Elemental Composition
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| C | 37.3 | 37.2 |
| H | 2.9 | 2.8 |
| N | 10.9 | 10.8 |
| S | 16.6 | 16.5 |
| O | 24.8 | 24.7 |
Compositional Validation
Combustion analysis involves pyrolyzing samples in helium, with resultant gases (CO₂, H₂O, N₂, SO₂) quantified via thermal conductivity detection. This method’s precision (±0.1% for C/H/N/S/O) ensures reliable validation of the molecular formula. The sodium content, verified through atomic absorption spectroscopy, aligns with the stoichiometric ratio of two sodium ions per disulphonate group.
Structure
3D Structure of Parent
Properties
CAS No. |
61950-37-6 |
|---|---|
Molecular Formula |
C12H10N3NaO6S2 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
sodium;6-amino-3-phenyldiazenyl-2-sulfobenzenesulfonate |
InChI |
InChI=1S/C12H11N3O6S2.Na/c13-9-6-7-10(15-14-8-4-2-1-3-5-8)12(23(19,20)21)11(9)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 |
InChI Key |
YDKRRZQSNRKUSG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization Reaction
The core step in the synthesis of 4-(Phenylazo)aniline, disulpho derivative, sodium salt is the diazotization of aniline derivatives . This involves converting an aromatic amine into a diazonium salt, which is a key intermediate for azo coupling.
- Starting Material : The process begins with aniline or substituted aniline derivatives, often containing sulfonic acid groups to facilitate water solubility and reactivity.
- Diazotization Conditions : The aniline is treated with nitrous acid, typically generated in situ by reacting sodium nitrite with an acid (commonly hydrochloric or sulfuric acid).
- Temperature Control : The reaction is maintained at low temperatures (0°C to room temperature) to stabilize the diazonium salt and prevent decomposition.
- Acid Medium : Sulfuric acid concentrations around 60-75% are preferred for optimal diazotization and subsequent reactions, as indicated by industrial processes for related azo compounds.
Sulfonation and Formation of Disulpho Derivative
- The disulpho derivative is formed by introducing sulfonic acid groups (-SO3H) onto the aromatic ring, enhancing water solubility and dyeing properties.
- Sulfonation is typically performed either before or after diazotization, depending on the synthetic route.
- The sodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide or sodium carbonate, yielding the sodium salt of the disulpho derivative.
Coupling Reaction
- The diazonium salt formed is coupled with aniline or its derivatives to form the azo linkage (-N=N-).
- The coupling is conducted under controlled pH and temperature to maximize yield and purity.
- The presence of sulfonic acid groups on the coupling partner ensures the formation of the disulpho derivative.
Detailed Industrial Synthesis Example
While direct literature on this exact compound’s preparation is limited, analogous azo dye syntheses provide a reliable model:
| Step | Conditions & Details |
|---|---|
| Diazotization | Aniline derivative dissolved in 60-75% sulfuric acid, cooled to 0-5°C; sodium nitrite added slowly. |
| Sulfonation | Sulfuric acid or oleum used to introduce sulfonic groups; temperature controlled to avoid overreaction. |
| Coupling | Diazonium salt solution added to aniline derivative under alkaline conditions (pH ~8-10). |
| Neutralization | Sulfonic acid groups neutralized with sodium hydroxide to form sodium salt. |
| Isolation | Product precipitated or crystallized, filtered, and dried. |
This process is supported by industrial patent literature describing diazotization in sulfuric acid media with sodium nitrite, followed by coupling and sulfonation steps to yield azo compounds with sulfonic acid groups.
Reaction Parameters Affecting Yield and Purity
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Temperature | 0°C to 5°C (diazotization) | Prevents diazonium salt decomposition |
| Sulfuric Acid Conc. | 60-75% | Optimal for diazotization and sulfonation |
| pH (coupling) | 8-10 | Ensures effective azo coupling |
| Sodium Nitrite | Stoichiometric, slow addition | Controls diazonium salt formation rate |
| Reaction Time | 1-4 hours | Sufficient for complete diazotization and coupling |
Research Findings and Analytical Data
- Yield : Industrial processes report yields around 85-90% for similar azo disulpho derivatives under optimized conditions.
- Purity : Gas chromatographic and spectroscopic analyses confirm purity levels exceeding 95% after purification.
- Stability : The sodium salt form exhibits enhanced stability and water solubility, making it suitable for dyeing applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Diazotization | Aniline derivative + NaNO2 + H2SO4 (60-75%) | Formation of diazonium salt | Low temp (0-5°C) critical |
| Sulfonation | Sulfuric acid or oleum | Introduce sulfonic acid groups | Controls water solubility |
| Coupling | Diazonium salt + aniline derivative (pH 8-10) | Formation of azo bond | pH and temp control important |
| Neutralization | NaOH or Na2CO3 | Formation of sodium salt | Enhances stability |
| Isolation | Filtration, crystallization | Purification | Achieves high purity |
Chemical Reactions Analysis
4-(Phenylazo)aniline, disulpho derivative, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Food Coloring Agent
In the food industry, azo compounds like 4-(phenylazo)aniline are utilized as coloring agents. They provide an appealing aesthetic to food products while enhancing their marketability. However, regulatory bodies monitor the use of such dyes due to potential health risks associated with azo dyes.
Case Study: Regulatory Assessment
A comprehensive screening assessment conducted by Environment and Climate Change Canada evaluated various azo dyes, including 4-(phenylazo)aniline derivatives. The findings indicated that while some azo dyes are safe for consumption within specified limits, others may pose health risks if consumed in excess .
Environmental Considerations
Toxicity and Environmental Impact
The environmental impact of azo dyes has been a subject of concern due to their persistence and potential toxicity. Studies have shown that certain azo compounds can degrade into harmful substances under specific conditions. Thus, proper disposal and treatment methods are crucial to mitigate environmental risks.
Table 2: Environmental Impact of Azo Dyes
| Aspect | Findings |
|---|---|
| Persistence | High; can remain in the environment |
| Toxicity | Varies; some derivatives are carcinogenic |
| Degradation Products | Potentially harmful compounds |
Mechanism of Action
The mechanism of action of 4-(Phenylazo)aniline, disulpho derivative, sodium salt involves its interaction with molecular targets through its azo and sulfonate groups . The azo group can participate in redox reactions, while the sulfonate groups enhance the compound’s solubility and reactivity . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The following table compares 4-(phenylazo)aniline, disulpho derivative, sodium salt with analogous azo compounds, focusing on structural features, solubility, and applications:
Key Differences in Chemical Reactivity and Stability
- Sulfonation Impact: The disulpho derivative’s sulfonate groups confer superior water solubility compared to non-sulfonated analogs like Disperse Yellow 56, making it suitable for aqueous dye baths .
- Electron-Withdrawing Effects : The sulfonate groups stabilize the azo linkage against reductive cleavage, enhancing durability in acidic conditions compared to Acid Red 73, which lacks additional electron-withdrawing substituents .
- Photochromic Behavior : Unlike Methyl Red, which exhibits pH-dependent color changes, the disulpho derivative’s photochromism arises from reversible trans-cis isomerization of the azo group under UV light .
Biological Activity
4-(Phenylazo)aniline, disulpho derivative, sodium salt, commonly referred to as a dye intermediate, has garnered attention for its potential biological activities. This compound is structurally characterized by an azo group (-N=N-) linked to an aniline derivative with sulfonate groups, enhancing its solubility and reactivity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, based on diverse research findings and case studies.
- Molecular Formula : C12H10N2Na2O6S2
- Molecular Weight : 358.34 g/mol
- IUPAC Name : 4-[(Phenylazo)(sulfonic acid)]aniline sodium salt
Biological Activity Overview
Research indicates that 4-(Phenylazo)aniline derivatives exhibit various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 4-(Phenylazo)aniline derivatives:
- Mechanism of Action : The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
- Case Studies :
- A study demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Another research highlighted its effectiveness against certain fungal strains, indicating a broad-spectrum antimicrobial potential .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 15 | 100 |
Anticancer Activity
The anticancer potential of 4-(Phenylazo)aniline derivatives has also been a focal point in research:
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through DNA intercalation and the generation of reactive oxygen species (ROS).
- Research Findings :
- In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
- A comparative analysis with known chemotherapeutics indicated that the compound could enhance the efficacy of existing treatments when used in combination therapy .
| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |
|---|---|---|
| MCF-7 | 25 | 30 |
| A549 | 30 | 25 |
Mechanistic Insights
The biological activity of 4-(Phenylazo)aniline is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways within microbial and cancer cells.
- DNA Interaction : Its ability to intercalate into DNA affects gene expression and leads to cell cycle arrest.
- Signaling Pathway Modulation : The compound influences various signaling pathways associated with cell growth and apoptosis.
Q & A
Q. What are the established synthetic routes for 4-(phenylazo)aniline, disulpho derivative, sodium salt?
The compound is synthesized via diazotization and coupling reactions. Diazotization involves treating 4-(phenylazo)aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt intermediate. This intermediate is coupled with sulfonated aromatic compounds (e.g., benzene-1,3-disulfonic acid derivatives) under alkaline conditions. The reaction mixture is purified via precipitation and recrystallization to isolate the sodium salt .
Key Methodological Steps :
- Dissolve 4-(phenylazo)aniline in HCl/NaNO₂ solution at 0–5°C for diazotization.
- Couple the diazonium salt with a disulpho-containing aromatic compound in ethanol/NaOH.
- Precipitate the product using NaCl and recrystallize in aqueous ethanol.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
UV-Vis spectroscopy (λmax ~505 nm) confirms the azo chromophore, while FT-IR identifies sulfonic acid (-SO₃⁻) and azo (-N=N-) functional groups. Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic proton environments, and mass spectrometry (ESI-MS) verifies molecular weight .
Example UV-Vis Data :
| Solvent System | λmax (nm) | Application Reference |
|---|---|---|
| Aqueous buffer (pH 3–4) | 505 | Acid-base indicator studies |
Q. How does pH influence the stability and reactivity of this compound?
The sodium salt form stabilizes the sulfonic acid groups, enhancing solubility in aqueous media. At pH <3, protonation of sulfonate groups may reduce solubility, while alkaline conditions (pH >10) risk azo bond cleavage. Optimal stability is observed at pH 5–8 .
Advanced Research Questions
Q. How can this compound function as a fluorescent sensor for environmental contaminants?
In coordination polymers (e.g., Na-Ln heterometallic frameworks), the azo group acts as a binding site for analytes. For example, terbium-based polymers detect 4-(phenylazo)aniline via fluorescence quenching, with a detection limit of 14.59 ppb. This mechanism involves energy transfer disruption between the ligand and lanthanide ion upon analyte binding .
Sensing Performance Table :
| Analyte | Detection Limit (ppb) | Mechanism |
|---|---|---|
| Tetracycline (TC) | 71.92 | Ratiometric fluorescence |
| Oxytetracycline (OTC) | 45.54 | Ratiometric fluorescence |
| 4-(Phenylazo)aniline | 14.59 | Turn-off quenching |
Q. What solvent effects govern its UV-Vis absorption and photophysical properties?
Polar aprotic solvents (e.g., DMSO) stabilize the azo group’s excited state, causing red shifts in λmax. Protic solvents (e.g., ethanol) induce hydrogen bonding with sulfonate groups, altering extinction coefficients. Solvent polarity index correlates with absorption band broadening .
Q. How can researchers address contradictions in purity analysis due to subsidiary coloring matters?
High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves the main compound from impurities like unreacted diazonium salts or sulfonated byproducts. Quantification against certified reference materials (CRMs) ensures accuracy .
Q. What are its interactions with biological macromolecules, such as DNA or proteins?
The azo group intercalates into DNA base pairs, while sulfonate groups form electrostatic interactions with cationic protein residues (e.g., lysine). Surface Plasmon Resonance (SPR) studies show moderate binding affinity (Ka ~10⁴ M⁻¹) to bovine serum albumin (BSA), suggesting potential for drug delivery carrier research .
Methodological Notes
- Contradiction Resolution : When spectral data conflicts with theoretical predictions (e.g., unexpected λmax shifts), validate via computational modeling (TD-DFT) to assess electron transitions .
- Safety Protocols : Handle with nitrile gloves due to potential mutagenicity of azo intermediates. Store in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
